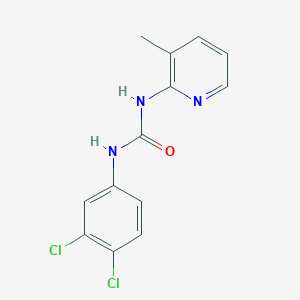
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide, also known as AH7614, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development.
Mechanism of Action
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby reducing inflammation. This compound also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation. This compound also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, thereby protecting against oxidative stress. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its well-established synthesis method. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide. One potential direction is to investigate its potential as an anti-cancer agent in preclinical and clinical studies. Another potential direction is to explore its potential as an anti-inflammatory and antioxidant agent in various disease models. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to optimize its pharmacological properties for therapeutic applications.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development. Further research is needed to fully explore its therapeutic potential and to optimize its pharmacological properties for clinical use.
Synthesis Methods
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide is synthesized through a multi-step process involving the reaction of 2-methoxyphenol with 5-chlorosalicylic acid, followed by esterification and amidation. The final product is obtained in high yield and purity, making it suitable for further research applications.
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-20-13-4-2-3-5-14(13)21-9-15(19)17-11-8-10(16)6-7-12(11)18/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCATLLWCZMPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)




![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)


![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)


